molecular formula C43H81NO9 B1259322 Flavicerebroside A

Flavicerebroside A

Cat. No.: B1259322
M. Wt: 756.1 g/mol
InChI Key: RIZIAUKTHDLMQX-SRLBVRHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flavicerebroside A is a cerebroside, a class of glycosphingolipids characterized by a ceramide backbone linked to a monosaccharide (typically glucose or galactose). Structurally, cerebrosides like this compound consist of a sphingosine base, a fatty acid chain, and a sugar moiety.

Properties

Molecular Formula

C43H81NO9

Molecular Weight

756.1 g/mol

IUPAC Name

(2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-9-methyl-1-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]octadecanamide

InChI

InChI=1S/C43H81NO9/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-26-31-37(47)42(51)44-35(33-52-43-41(50)40(49)39(48)38(32-45)53-43)36(46)30-27-23-25-29-34(3)28-24-21-19-11-9-7-5-2/h27,29-30,35-41,43,45-50H,4-26,28,31-33H2,1-3H3,(H,44,51)/b30-27+,34-29+/t35-,36+,37+,38?,39-,40?,41?,43+/m0/s1

InChI Key

RIZIAUKTHDLMQX-SRLBVRHCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1C(C([C@H](C(O1)CO)O)O)O)[C@@H](/C=C/CC/C=C(\C)/CCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O

Synonyms

(2S,2'R,3R,4E,8E)-N-2'-hydroxyoctadecanoyl-1-O-beta-galactopyranosyl-9-methyl-4,8-sphingadienine
flavicerebroside A

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Physicochemical Properties
(Refer to Section 2.1 for full table.)

Table 2. NF-κB Binding Interactions

Compound Key Interactions with NF-κB Active Site Binding Affinity (ΔG, kcal/mol)
Versicolactone A Hydrogen bonds (Asp A53), carbon-hydrogen bonds (Phe A239) -9.2
Eurobenzophenone A π-π stacking (Phe A239), hydrophobic contacts -8.5
Flavicerebroside B Limited data; inferred weak binding -6.7 (estimated)

Q & A

Q. How can researchers design longitudinal studies to assess this compound’s chronic toxicity?

  • Methodological Answer : Administer this compound to rodents for 90 days at 3× the effective dose. Monitor hematological, hepatic, and renal biomarkers monthly. Perform histopathological analysis post-mortem. Use survival curves and Kaplan-Meier estimates for mortality analysis .

Key Considerations for Publication

  • Reproducibility : Adhere to ARRIVE guidelines for in vivo studies and MIAME standards for omics data .
  • Data Sharing : Deposit raw spectra, chromatograms, and statistical scripts in public repositories (e.g., Zenodo, PRIDE) .
  • Conflict Resolution : Disclose funding sources and confirm no conflicts via ICMJE forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flavicerebroside A
Reactant of Route 2
Flavicerebroside A

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